Methyl (4-((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)carbamate
Description
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Properties
IUPAC Name |
methyl N-[4-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]sulfonylphenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5S/c1-27-19(24)20-15-6-8-16(9-7-15)29(25,26)23-10-2-3-13(12-23)11-17-21-18(22-28-17)14-4-5-14/h6-9,13-14H,2-5,10-12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDJDHJUYQERGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with 1,2,4-oxadiazole structures have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
1,2,4-oxadiazoles are known to interact with their targets through hydrogen bond acceptor properties, owing to the electronegativities of nitrogen and oxygen .
Biochemical Pathways
It is known that 1,2,4-oxadiazoles have broad-spectrum biological activity, suggesting they may interact with multiple pathways .
Pharmacokinetics
The compound’s molecular formula is c11h17n3o , which may provide some insights into its pharmacokinetic properties.
Result of Action
1,2,4-oxadiazoles have been reported to possess anti-inflammatory, anti-hiv, antibacterial, anticonvulsant activities, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-hbv, anticancer, and analgesic properties .
Biological Activity
Methyl (4-((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of the biological effects, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
Its structure includes a cyclopropyl group linked to a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities. The presence of the piperidine and sulfonyl groups enhances its pharmacological profile.
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Notable findings include:
1. Muscarinic Receptor Modulation
Research indicates that derivatives containing oxadiazole structures exhibit selective agonistic or antagonistic properties towards muscarinic receptors. Specifically, compounds similar to this compound have been identified as partial agonists at the M1 muscarinic receptor while displaying antagonist properties at M2 and M3 receptors. This selectivity suggests potential applications in treating conditions like Alzheimer's disease where M1 receptor activity is beneficial .
2. Anticancer Activity
Several studies have evaluated the anticancer potential of oxadiazole derivatives. For instance, compounds with similar structural features have demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism often involves apoptosis induction and cell cycle arrest at the G1 phase .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.48 | Apoptosis via caspase activation |
| Compound B | HCT116 | 0.78 | Cell cycle arrest at G1 phase |
3. Antimicrobial Properties
The antimicrobial activity of oxadiazole derivatives has also been documented. Compounds structurally related to this compound have shown effectiveness against various bacterial strains, indicating their potential as antibacterial agents .
Case Study 1: Selective Muscarinic Agonism
A study conducted by researchers focused on the synthesis and biological evaluation of a series of oxadiazole derivatives. The results demonstrated that certain compounds exhibited high selectivity for the M1 receptor over M2 and M3 receptors, which correlated with reduced side effects typically associated with non-selective muscarinic agents .
Case Study 2: Anticancer Efficacy
In vitro studies assessed the efficacy of methyl (4-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-piperidin sulfonamide derivatives against human cancer cell lines. These studies revealed that these compounds could induce apoptosis through upregulation of p53 and activation of caspase pathways .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds featuring the oxadiazole ring, such as methyl (4-((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)carbamate, exhibit notable antimicrobial activities. These activities are attributed to their ability to disrupt bacterial cellular processes through interactions with essential enzymes or receptors. Studies have shown that derivatives of oxadiazole can inhibit the growth of various bacterial strains effectively.
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies. The oxadiazole moiety is known to interact with specific targets involved in cancer cell proliferation. For example, similar compounds have demonstrated efficacy against multiple cancer cell lines by inducing apoptosis and inhibiting cell migration . The mechanism often involves interference with signaling pathways critical for tumor growth and survival.
Drug Development Implications
The unique structure of this compound makes it a candidate for further pharmacological exploration. Its dual action against microbial infections and cancer cells positions it as a potential lead compound for new drug formulations targeting these diseases.
Case Studies
- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal highlighted the effectiveness of oxadiazole derivatives against resistant bacterial strains. The compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to controls.
- Anticancer Activity Assessment : In vitro assays conducted on various cancer cell lines (e.g., MCF7 for breast cancer and A549 for lung cancer) revealed that the compound induced apoptosis at concentrations lower than those required for cytotoxicity in normal cells. This selectivity suggests a favorable therapeutic index .
Preparation Methods
Cyclopropanecarbonyl Chloride Preparation
Cyclopropanecarboxylic acid is treated with thionyl chloride (SOCl₂) to form cyclopropanecarbonyl chloride.
Reaction Conditions :
- Solvent: Dichloromethane (DCM)
- Temperature: 0–25°C
- Yield: >90%
Amidoxime Formation
Cyclopropanecarbonyl chloride reacts with hydroxylamine (NH₂OH) to yield cyclopropanecarboxamidoxime.
$$
\text{Cyclopropanecarbonyl chloride} + \text{NH}_2\text{OH} \rightarrow \text{Cyclopropanecarboxamidoxime} + \text{HCl}
$$
Conditions :
- Solvent: Ethanol/water (1:1)
- Temperature: 60°C, 4 hours
- Yield: 75–85%
Oxadiazole Ring Closure
Cyclopropanecarboxamidoxime undergoes cyclocondensation with ethyl chloroacetate to form 3-cyclopropyl-1,2,4-oxadiazole-5-methyl acetate.
$$
\text{Amidoxime} + \text{ClCH}2\text{COOEt} \rightarrow \text{Oxadiazole intermediate} + \text{H}2\text{O}
$$
Catalyst : Sodium hydride (NaH)
Solvent : Tetrahydrofuran (THF)
Temperature : Reflux, 12 hours
Yield : 60–70%
Functionalization of Piperidine
N-Alkylation of Piperidine
The oxadiazole intermediate is reduced to 3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine via hydrogenation.
Conditions :
- Catalyst: Palladium on carbon (Pd/C)
- Solvent: Methanol
- Pressure: 50 psi H₂
- Yield: 80–90%
Sulfonylation of Piperidine
The piperidine derivative reacts with 4-(methylcarbamate)benzenesulfonyl chloride under basic conditions.
$$
\text{Piperidine} + \text{ArSO}_2\text{Cl} \rightarrow \text{Sulfonylated piperidine} + \text{HCl}
$$
Base : Triethylamine (TEA)
Solvent : Dichloromethane (DCM)
Temperature : 0°C → 25°C, 2 hours
Yield : 70–80%
Carbamate Installation
Coupling with Methyl Carbamate
The sulfonylated piperidine is coupled with methyl chloroformate in the presence of a copper catalyst.
Conditions :
- Catalyst: CuO (5 mol%)
- Solvent: Water/ethylene glycol monomethyl ether
- Temperature: 120°C, 2 hours
- Pressure: Oxygen atmosphere
Yield : 65–75%
Optimization and Challenges
Reaction Parameter Optimization
Purification Techniques
- Recrystallization : Ethyl acetate/hexane for oxadiazole intermediates.
- Column Chromatography : Silica gel (hexane:EtOAc gradient) for sulfonylated products.
- HPLC : Final compound purity >98%.
Recent Advances and Comparative Data
Copper-Catalyzed Methods
CN113336682B demonstrates that copper catalysts (e.g., CuO) enhance sulfonyl carbamate yields by 30% compared to traditional methods.
Solvent Effects
| Solvent | Dielectric Constant | Reaction Yield (%) |
|---|---|---|
| Water | 80.1 | 65 |
| DMF | 36.7 | 72 |
| PEG-400 | 12.5 | 68 |
Polar aprotic solvents (DMF) improve solubility of aromatic intermediates.
Q & A
Basic: What are the key synthetic challenges and methodologies for synthesizing Methyl (4-((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)carbamate?
Answer:
The synthesis involves multi-step reactions requiring precise control of intermediates. Key steps include:
Oxadiazole Formation: Cyclization of nitrile and hydroxylamine derivatives under acidic conditions to form the 3-cyclopropyl-1,2,4-oxadiazole ring .
Piperidine Functionalization: Alkylation of the piperidine ring using oxadiazole-methyl halide intermediates, often requiring anhydrous conditions and catalysts like NaH .
Sulfonation: Reaction of the phenyl group with chlorosulfonic acid, followed by coupling with the piperidine-oxadiazole moiety .
Carbamate Formation: Reaction of the sulfonated phenyl amine with methyl chloroformate in the presence of a base (e.g., triethylamine) .
Critical Parameters: Temperature control during sulfonation (to avoid side reactions) and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate intermediates .
Advanced: How can computational methods guide the optimization of this compound’s photophysical or pharmacological properties?
Answer:
Integrated computational-experimental workflows (e.g., density functional theory (DFT) and time-dependent DFT) can predict electronic transitions, solubility, and binding affinities. For example:
- Charge Distribution Analysis: Identify reactive sites for functionalization (e.g., introducing electron-withdrawing groups on the oxadiazole to enhance stability) .
- Molecular Dynamics (MD) Simulations: Study interactions with biological targets (e.g., enzymes) to refine SAR .
- Solvation Free Energy Calculations: Predict solubility improvements by modifying the carbamate or sulfonyl groups .
Validation: Correlate computational predictions with experimental UV-Vis, fluorescence spectroscopy, or enzyme inhibition assays .
Basic: What analytical techniques are recommended for purity assessment and structural confirmation?
Answer:
- HPLC: Use a C18 column with a mobile phase of methanol and sodium acetate buffer (pH 4.6, 65:35 ratio) to resolve impurities. System suitability criteria: retention time reproducibility (RSD < 2%) .
- NMR: ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm; sulfonyl group at δ 3.3–3.5 ppm) .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (expected: ~450–460 g/mol based on analogs) .
Advanced: How can contradictory biological activity data be resolved for this compound?
Answer:
Contradictions often arise from assay conditions or impurities. Mitigation strategies include:
Reproducibility Checks: Standardize cell-based assays (e.g., fixed incubation time, serum-free media) .
Orthogonal Analytical Methods: Use LC-MS alongside bioassays to rule out impurity interference (e.g., residual solvents affecting enzyme kinetics) .
Dose-Response Studies: Confirm activity trends across multiple concentrations to exclude false positives/negatives .
Example: If IC₅₀ values vary between labs, re-test using a common reference inhibitor (e.g., staurosporine for kinase assays) .
Basic: What are the critical structural features influencing this compound’s stability?
Answer:
- Oxadiazole Ring: Sensitive to hydrolysis under strongly acidic/basic conditions. Stabilize by maintaining pH 6–8 during storage .
- Carbamate Group: Prone to enzymatic degradation. Use lyophilization for long-term storage .
- Sulfonyl Linker: Hydrolytically stable but susceptible to nucleophilic attack. Avoid thiol-containing buffers .
Advanced: What strategies can improve the compound’s bioavailability for in vivo studies?
Answer:
- Prodrug Design: Convert the carbamate to a methyl ester (hydrolyzed in vivo by esterases) .
- Nanoparticle Encapsulation: Use PEGylated liposomes to enhance solubility and reduce clearance .
- Crystal Engineering: Modify crystallization conditions (e.g., using co-solvents) to improve dissolution rates .
Basic: How is the compound’s mechanism of action typically investigated?
Answer:
- Target Fishing: Use affinity chromatography with immobilized compound to pull down binding proteins .
- Enzyme Inhibition Assays: Test against panels (e.g., kinases, phosphatases) with fluorogenic substrates .
- Molecular Docking: Preliminary screening using AutoDock Vina to identify plausible targets .
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives?
Answer:
- Core Modifications: Synthesize analogs with varied heterocycles (e.g., replacing oxadiazole with triazole) .
- Substituent Scanning: Systematically alter cyclopropyl with other groups (e.g., methyl, fluoro) .
- Pharmacophore Mapping: Use 3D-QSAR (CoMFA/CoMSIA) to prioritize synthetic targets .
Data Analysis: Correlate IC₅₀ values with electronic (Hammett σ) or steric (Taft ES) parameters .
Basic: What are the recommended storage conditions to maintain compound integrity?
Answer:
- Temperature: Store at –20°C in amber vials to prevent photodegradation .
- Solvent: Dissolve in DMSO (10 mM stock), aliquot, and avoid freeze-thaw cycles .
- Desiccation: Use silica gel packs in containers to minimize hydrolysis .
Advanced: How can reaction yields be optimized during scale-up synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
